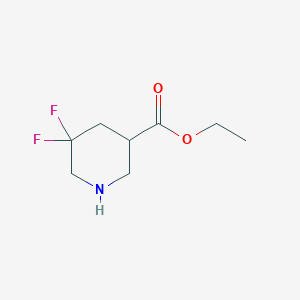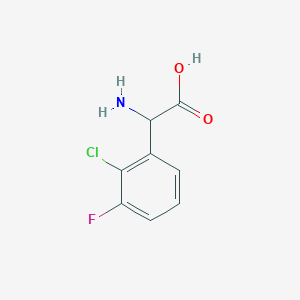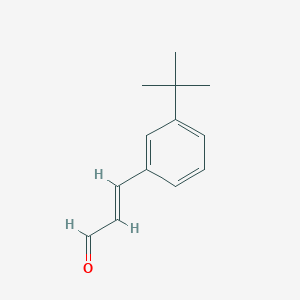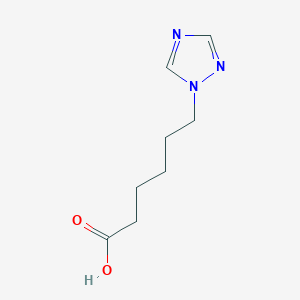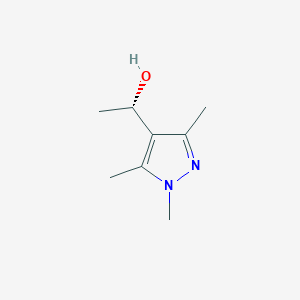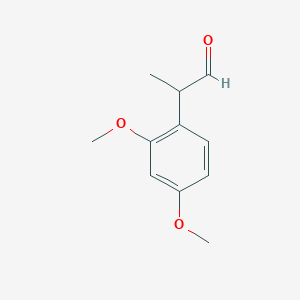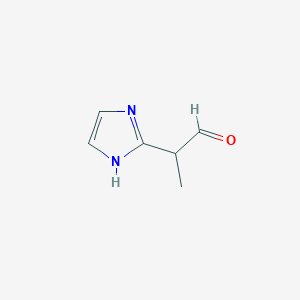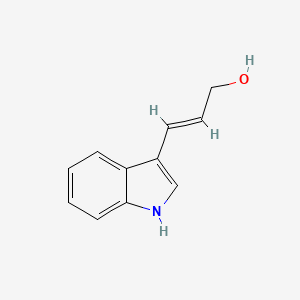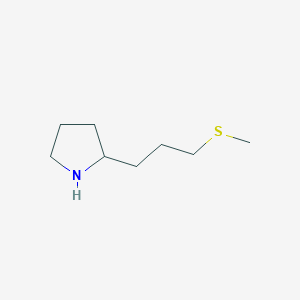
2-(3-(Methylthio)propyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Methylthio)propyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3-(methylthio)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Methylthio)propyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-(methylthio)propyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrrolidine ring or the sulfur-containing side chain, potentially yielding various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
2-(3-(Methylthio)propyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-(Methylthio)propyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur-containing side chain can play a crucial role in binding interactions and the overall pharmacophore of the compound.
Comparación Con Compuestos Similares
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Pyrrolidine-2-one: Known for its biological activity and used in drug design.
Pyrrolidine-2,5-diones: Compounds with significant pharmacological properties.
Uniqueness: 2-(3-(Methylthio)propyl)pyrrolidine is unique due to the presence of the 3-(methylthio)propyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C8H17NS |
|---|---|
Peso molecular |
159.29 g/mol |
Nombre IUPAC |
2-(3-methylsulfanylpropyl)pyrrolidine |
InChI |
InChI=1S/C8H17NS/c1-10-7-3-5-8-4-2-6-9-8/h8-9H,2-7H2,1H3 |
Clave InChI |
ZWUMCOUIKFBJSW-UHFFFAOYSA-N |
SMILES canónico |
CSCCCC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)
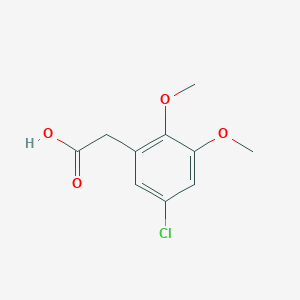
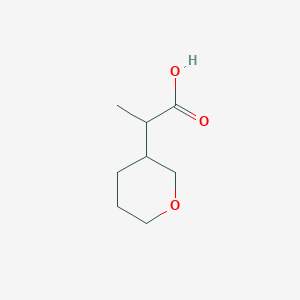
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
